Potency Shift of LY 221501 Under Alkaline pH Is 50% Lower Than That of Phosphonate‑Based NMDA Antagonists
The potency shift of LY 221501 when extracellular pH is increased from 7.3 to 8.2 is 1.5‑fold, compared with a >3‑fold increase observed for ω‑phosphonate‑containing antagonists such as (2R)‑AP7 and LY 257883 under identical experimental conditions [1]. This quantitative difference reflects the distinct ionisation behaviour of the terminal carboxylate versus phosphonate groups at physiological pH [1].
| Evidence Dimension | Fold‑increase in antagonist potency upon raising extracellular pH from 7.3 to 8.2 |
|---|---|
| Target Compound Data | 1.5‑fold increase |
| Comparator Or Baseline | LY 257883 and (2R)‑AP7 (ω‑phosphonate‑containing antagonists) |
| Quantified Difference | >3‑fold increase for comparators; 1.5‑fold increase for LY 221501 |
| Conditions | Electrophysiological recordings of NMDA‑activated currents in cultured neurons; extracellular pH adjusted from 7.3 to 8.2 |
Why This Matters
Procurement of LY 221501 is essential for experiments requiring a competitive NMDA antagonist whose potency is relatively insensitive to modest extracellular pH fluctuations, avoiding the confounding >2‑fold potency swings characteristic of phosphonate‑based alternatives.
- [1] Benveniste M, Mayer ML. Effect of extracellular pH on the potency of N-methyl-D-aspartic acid receptor competitive antagonists. Mol Pharmacol. 1992 Oct;42(4):679-86. PMID: 1435743. View Source
